molecular formula C15H15ClFN5O2S B4566839 N~4~-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4566839
M. Wt: 383.8 g/mol
InChI Key: VOVHYSQBIPOCMG-UHFFFAOYSA-N
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Description

N~4~-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by the presence of multiple functional groups, including chloro, fluoro, benzyl, pyrazole, and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring, followed by the introduction of the chloro and fluoro substituents. The sulfonamide group is then added through a sulfonation reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and resource efficiency. The use of advanced technologies, such as automated synthesis and real-time monitoring, ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N~4~-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amines.

    Substitution: Halogen atoms (chloro and fluoro) can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N~4~-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    N~4~-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE: shares structural similarities with other pyrazole derivatives, such as:

Uniqueness

The uniqueness of N4-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-chloro-1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFN5O2S/c1-9-14(10(2)19-18-9)25(23,24)21-15-12(16)8-22(20-15)7-11-5-3-4-6-13(11)17/h3-6,8H,7H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVHYSQBIPOCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)NC2=NN(C=C2Cl)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
N~4~-[4-CHLORO-1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

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